2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(3-imidazol-1-ylphenoxy)ethanol |
InChI |
InChI=1S/C11H12N2O2/c14-6-7-15-11-3-1-2-10(8-11)13-5-4-12-9-13/h1-5,8-9,14H,6-7H2 |
InChI Key |
JYURCGSQGUNXOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)N2C=CN=C2 |
Origin of Product |
United States |
Relevance of Phenoxyethanol Scaffolds in Medicinal Chemistry Research
The phenoxyethanol (B1677644) scaffold, while perhaps less decorated in its applications than imidazole (B134444), holds a distinct and important place in medicinal and pharmaceutical science. It is an aromatic ether alcohol known for its stability and specific biological properties.
Phenoxyethanol itself is widely utilized as a preservative in pharmaceutical formulations, vaccines, and cosmetic products due to its broad-spectrum antimicrobial activity against bacteria, yeasts, and mold. drugbank.comatamankimya.comnih.gov Its primary role is to ensure the stability and safety of products by preventing microbial contamination. atamankimya.com
In medicinal chemistry research, the phenoxyethanol scaffold is relevant for several reasons:
Antimicrobial Properties: It is particularly effective against gram-negative bacteria such as Pseudomonas aeruginosa. pharmacompass.comnih.gov Derivatives of phenoxyethanol are used in topical antiseptic formulations for treating superficial wounds and infections. drugbank.comnih.gov
Solvent and Stabilizer: Its properties as a solvent and chemical stabilizer make it a useful component in the formulation of various products. atamankimya.com
Synthetic Intermediate: The phenoxyethanol structure can serve as a linker or building block in the synthesis of more complex molecules, providing a stable connection between a phenyl ring and an ethyl alcohol group. googleapis.com
Table 2: Applications of the Phenoxyethanol Scaffold
| Application Area | Specific Use |
|---|---|
| Pharmaceuticals | Preservative in vaccines and topical medications. drugbank.comatamankimya.comwikipedia.org |
| Cosmetics | Preservative to increase shelf life and safety. atamankimya.com |
| Medicinal Research | Component of topical antiseptic creams and solutions. drugbank.comnih.gov |
| Organic Synthesis | Used as a solvent and a chemical intermediate for creating derivatives. atamankimya.comgoogleapis.com |
Overview of Research Trajectories for 2 3 1h Imidazol 1 Yl Phenoxy Ethanol
The specific compound 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a novel chemical entity that combines the well-established imidazole (B134444) and phenoxyethanol (B1677644) scaffolds. As a result, dedicated research focused exclusively on this molecule is not yet widespread in publicly available scientific literature.
Therefore, its research trajectories are largely prospective and based on the known biological activities of its constituent parts. The logical fusion of these two scaffolds suggests several potential avenues for preclinical investigation:
Antimicrobial Research: Given that both the imidazole ring and the phenoxyethanol moiety possess antimicrobial properties, a primary research trajectory would be to investigate the compound's efficacy as an antibacterial and antifungal agent. Studies would likely assess its spectrum of activity, particularly against clinically relevant and drug-resistant pathogens.
Anticancer Research: The imidazole scaffold is a well-known pharmacophore in the design of anticancer agents. Research would likely explore the cytotoxic activity of this compound against various cancer cell lines to determine if it exhibits antiproliferative effects.
Antiprotozoal Research: Derivatives of imidazole are effective against various protozoan parasites. Consequently, another logical research path would be to screen this compound for activity against parasites such as Entamoeba histytica or Trichomonas vaginalis. researchgate.net
The novelty of the compound means that initial research would focus on its fundamental synthesis, characterization, and initial screening across a broad range of biological assays to identify its most promising therapeutic potential.
Significance of Investigating Novel Chemical Entities for Biological Applications in Preclinical Research
Retrosynthetic Analysis and Key Precursors for the Compound
A logical retrosynthetic analysis of this compound identifies the ether bond of the phenoxyethanol (B1677644) linkage as the primary point for disconnection. This C-O bond cleavage leads to two key precursors: the nucleophilic phenoxide derived from 3-(1H-Imidazol-1-yl)phenol and a two-carbon electrophile.
This disconnection strategy is based on well-established ether synthesis protocols, such as the Williamson ether synthesis. The key precursors identified through this analysis are:
A C2 Electrophile: This component provides the hydroxyethyl (B10761427) group. Common choices include 2-chloroethanol (B45725) or ethylene (B1197577) oxide . The reactivity and handling requirements of these reagents are key considerations in the forward synthesis.
Further disconnection of 3-(1H-imidazol-1-yl)phenol reveals simpler starting materials, such as 3-aminophenol (B1664112) and reagents required to construct the imidazole (B134444) ring. This multi-step approach allows for modular synthesis and purification of intermediates before the final etherification step.
Exploration of Diverse Synthetic Pathways for the Imidazole Moiety
Recent advances in organic synthesis have produced novel cyclization methods for forming substituted imidazoles that offer milder conditions and broader functional group tolerance compared to traditional methods like the Debus-Radziszewski synthesis. rsc.org These modern strategies often rely on transition-metal catalysis or cycloaddition reactions.
One innovative approach involves the metal-catalyzed reaction of 2H-azirines. rsc.org Another strategy is the BF₃·Et₂O-catalyzed recyclization of triazoles with nitriles, which yields protected imidazoles that can be deprotected to afford the final product. rsc.org For the synthesis of N-aryl imidazoles specifically, copper-catalyzed C-N cross-coupling reactions (Ullmann condensation) between an aryl halide and imidazole are a common and effective strategy. connectjournals.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
| Triazole Recyclization | Substituted Triazole, Nitrile | BF₃·Et₂O | Protected 2,4-disubstituted Imidazole |
| [3+2] Cycloaddition | Ketenimine, Methylene (B1212753) Isocyanide Anion | Base-catalyzed | 1,4,5-trisubstituted Imidazole |
| Oxidative Diamination | Terminal Alkyne, Amidine | Copper(II) acetate (B1210297), O₂ | 1,2,4-trisubstituted Imidazole |
| van Leusen Reaction | Aldehyde, Amine, TosMIC | K₂CO₃ | 1,5-disubstituted Imidazole |
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including imidazoles. tandfonline.comglobalresearchonline.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields compared to conventional heating. tandfonline.comorientjchem.org
This technique is applicable to various imidazole syntheses, including multicomponent reactions. For instance, the three-component reaction of a diketone (like benzil), an aldehyde, and ammonium (B1175870) acetate to form 2,4,5-triaryl-imidazoles can be significantly expedited under microwave irradiation. orientjchem.org The key advantages are the rapid and uniform heating of the reaction mixture, which overcomes the limitations of thermal conductivity seen with traditional oil baths. tandfonline.com
| Reaction | Conventional Heating Time | Microwave Irradiation Time | Power | Yield Improvement |
| Tri-substituted Imidazole Synthesis | 14-17 hours | 22-25 minutes | 1000 W | Significant |
| Dicyano Imidazole Synthesis | Several hours | 5-8 minutes | 500 W | High Yields (reported) |
Strategies for Constructing the Phenoxyethanol Linkage
The final key transformation in the synthesis of this compound is the formation of the ether bond between the phenolic oxygen of the imidazole precursor and the ethanol (B145695) side chain.
The Williamson ether synthesis is the most classical and widely used method for preparing ethers. wikipedia.org This reaction proceeds via an Sₙ2 mechanism, where a nucleophilic alkoxide (or phenoxide) displaces a halide from an alkyl halide. masterorganicchemistry.com
In this specific synthesis, 3-(1H-imidazol-1-yl)phenol is first deprotonated with a suitable base to form the corresponding phenoxide. This highly nucleophilic intermediate then reacts with an electrophile like 2-chloroethanol or 2-bromoethanol (B42945) to form the desired ether linkage. miracosta.edu The choice of base and solvent is critical for the success of the reaction, as they influence the rate of both the desired substitution and potential side reactions.
Typical Reaction Conditions:
Base: Strong bases are required to fully deprotonate the phenol (B47542). Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). miracosta.edugold-chemistry.org
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are typically used as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide. wikipedia.org
Temperature: Reactions are often conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate. wikipedia.org
As an alternative to the stoichiometric conditions of the Williamson synthesis, catalytic methods for C-O bond formation have been developed. While Ullmann-type copper-catalyzed reactions are more common for diaryl ethers, similar principles can be applied. More recently, iron-based catalysts have been shown to effectively catalyze the C-O cross-coupling of phenols and alkyl halides. researchgate.net
Another advanced approach involves reacting the phenol directly with ethylene carbonate instead of ethylene oxide or a haloethanol. rsc.org This method can be catalyzed by heterogeneous catalysts like Na-mordenite, offering advantages in terms of catalyst separation and recycling. rsc.orgunibo.it This process can achieve high selectivity for the desired phenoxyethanol product under optimized, solventless conditions, presenting a greener alternative to traditional methods. rsc.org This reaction proceeds at high temperatures (e.g., 210 °C) and can yield the target product with high selectivity, especially when the phenol is the limiting reagent. unibo.it
Stereoselective Synthesis and Enantiomeric Resolution
An analysis of the molecular structure of this compound reveals that the compound is achiral. It does not possess any stereocenters, such as a carbon atom bonded to four different substituent groups. Chirality is a prerequisite for the existence of enantiomers, which are non-superimposable mirror images of each other. mdpi.com Since this compound has no enantiomers, the concepts of stereoselective synthesis and enantiomeric resolution are not applicable.
Stereoselective synthesis aims to produce a single enantiomer or a specific diastereomer of a chiral molecule, while enantiomeric resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. libretexts.org These techniques are crucial in fields like pharmaceuticals, where different enantiomers of a drug can have vastly different biological activities. mdpi.com However, for an achiral compound like this compound, these synthetic strategies are irrelevant as only one molecular structure exists.
Green Chemistry Principles in the Synthesis of the Compound
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itjddhs.com The application of these principles is vital in modern chemical synthesis to enhance sustainability, safety, and efficiency. pharmtech.com While specific green synthesis routes for this compound are not extensively documented in the literature, principles can be applied by adapting established green methods for analogous compounds like 2-phenoxyethanol (B1175444). google.com
A traditional synthesis of aryl hydroxyethyl ethers often involves the Williamson ether synthesis, which in this case would react 3-(1H-imidazol-1-yl)phenol with a 2-haloethanol (e.g., 2-chloroethanol) under basic conditions. This method can generate salt by-products and may use hazardous solvents.
A greener alternative, mirroring advancements in 2-phenoxyethanol synthesis, would involve reacting 3-(1H-imidazol-1-yl)phenol with ethylene carbonate. google.com This approach aligns with several green chemistry principles:
Atom Economy: This route incorporates a greater portion of the starting materials into the final product, minimizing waste. The primary by-product is carbon dioxide, which is significantly less harmful than inorganic salts.
Use of Less Hazardous Chemicals: Ethylene carbonate is considered a greener alternative to the highly reactive and toxic ethylene oxide or 2-haloethanols. google.com
Safer Solvents and Auxiliaries: The reaction can potentially be run with minimal or no solvent, or by using greener solvents, reducing the environmental impact associated with volatile organic compounds (VOCs). jddhs.com
Catalysis: The use of recyclable heterogeneous catalysts can be explored to replace stoichiometric bases, simplifying purification and reducing waste. jddhs.comunibo.it
The following table compares a potential traditional route with a proposed greener alternative for the synthesis of this compound.
| Feature | Traditional Method (Williamson Ether Synthesis) | Greener Method (Ethylene Carbonate Route) | Green Chemistry Principle Addressed |
| Reactants | 3-(1H-imidazol-1-yl)phenol, 2-Chloroethanol, Strong Base (e.g., NaOH) | 3-(1H-imidazol-1-yl)phenol, Ethylene Carbonate, Catalyst (e.g., K2CO3) | Use of Less Hazardous Chemicals, Safer Solvents |
| By-products | Sodium Chloride (NaCl), Water | Carbon Dioxide (CO2) | Prevention of Waste, Atom Economy |
| Solvent | Often polar aprotic solvents (e.g., DMF, Acetonitrile) | Potentially solvent-free or green solvents (e.g., Anisole) | Safer Solvents and Auxiliaries |
| Efficiency | High yield but generates significant salt waste. | Potentially high yield with significantly less waste. | Atom Economy, Prevention of Waste |
Adopting such greener methodologies can lead to a more sustainable and economically viable manufacturing process for this compound. researchgate.net
Scale-Up Considerations for Laboratory Synthesis
Scaling up a chemical synthesis from the laboratory bench to pilot plant or industrial production presents numerous challenges that must be addressed to ensure the process is safe, efficient, reproducible, and economically viable. nih.gov For the synthesis of this compound, several key factors would need careful consideration.
Equipment Selection and Material Compatibility:the Materials of Construction for the Reactor and Associated Pipework Must Be Compatible with All Reactants, Intermediates, Products, and Solvents at the Operating Temperatures and Pressures to Avoid Corrosion and Contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. While 1D NMR (¹H and ¹³C) provides primary identification, advanced 2D NMR techniques are required for unambiguous assignment of all signals and to establish the precise connectivity of the molecular framework.
2D NMR Techniques (COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between different nuclei, providing information about which atoms are connected through bonds.
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For this compound, a COSY spectrum would be crucial for tracing the proton-proton connectivities within the distinct spin systems of the molecule. For instance, it would show a clear correlation between the protons of the hydroxyethyl (B10761427) group (-O-CH₂-CH₂-OH). Specifically, the protons on C1' would show a cross-peak with the protons on C2', confirming their adjacency. Similarly, correlations would be observed between the coupled aromatic protons on the phenoxy ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): The HSQC (or HMQC) experiment maps proton signals to the carbon atoms to which they are directly attached (¹J coupling). This technique is instrumental for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, directly linking the proton chemical shift to its corresponding carbon chemical shift.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). This is arguably the most powerful 2D NMR technique for piecing together the molecular skeleton, as it connects different functional groups and spin systems. For this compound, HMBC would show correlations between the imidazole (B134444) protons and the phenoxy ring carbons, confirming the C-N linkage. It would also reveal correlations between the ethoxy protons (H1' and H2') and the phenoxy carbon C3, establishing the ether linkage.
The following table summarizes the key predicted 2D NMR correlations for the structural elucidation of this compound.
| Technique | Correlating Nuclei | Predicted Key Correlations | Information Gained |
| COSY | ¹H ↔ ¹H | H1' ↔ H2'; H4 ↔ H5; H5 ↔ H6 | Confirms connectivity within the hydroxyethyl chain and the phenoxy ring. |
| HSQC/HMQC | ¹H ↔ ¹³C (1-bond) | H1' ↔ C1'; H2' ↔ C2'; H2'' ↔ C2''; H4'' ↔ C4''; H5'' ↔ C5''; H2 ↔ C2; H4 ↔ C4; H5 ↔ C5; H6 ↔ C6 | Unambiguously assigns each carbon atom to its directly attached proton(s). |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | H2'', H4'', H5'' ↔ C1, C3; H1', H2' ↔ C3; H2, H4, H6 ↔ C1, C3; H4, H5, H6 ↔ C3 | Establishes the connections between the imidazole ring, the phenoxy ring, and the ethanol (B145695) side chain, confirming the overall molecular structure. |
Solid-State NMR Studies
While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insights into the structure, conformation, and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound can exhibit distinct physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra in the solid state. These spectra could reveal subtle differences in the chemical environments of carbon atoms in different polymorphs or in the formation of co-crystals, which might not be apparent in solution.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through fragmentation analysis, to deduce its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of the elemental formula of a molecule and its fragments. For this compound (C₁₁H₁₂N₂O₂), HRMS would confirm the molecular weight with high accuracy, distinguishing it from other isomers or compounds with the same nominal mass. The exact mass measurement of the molecular ion [M+H]⁺ would provide strong evidence for the chemical formula C₁₁H₁₃N₂O₂⁺.
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification (preclinical)
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and fragmented to produce a secondary mass spectrum. This is invaluable for structural elucidation and for identifying metabolites in complex biological matrices. In preclinical studies, understanding a compound's metabolic fate is critical. For this compound, MS/MS would be used to identify potential metabolites formed through Phase I (e.g., oxidation, hydroxylation) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways.
Based on related phenoxyethanol (B1677644) structures, likely metabolic transformations would include oxidation of the primary alcohol to a carboxylic acid, forming 2-[3-(1H-imidazol-1-yl)phenoxy]acetic acid, or hydroxylation of the aromatic rings. By comparing the MS/MS fragmentation patterns of the parent drug with those of potential metabolites found in preclinical samples (e.g., from liver microsome incubations), specific metabolic pathways can be elucidated.
The following table outlines a predicted fragmentation pathway for the parent compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information |
| 205.0977 [M+H]⁺ | 160.0769 | C₂H₅O (Ethanol) | Loss of the hydroxyethyl group. |
| 205.0977 [M+H]⁺ | 137.0610 | C₃H₆N₂ (Imidazole + CH₂) | Cleavage of the bond between the phenoxy oxygen and the imidazole-containing ring. |
| 205.0977 [M+H]⁺ | 95.0453 | C₇H₇O₂ (Phenoxyethanol moiety) | Formation of protonated imidazole. |
| 205.0977 [M+H]⁺ | 68.0507 | C₈H₈O₂ (Phenoxyethanol ring) | Cleavage to form the imidazole ring itself. |
Single Crystal X-ray Diffraction Studies of the Compound and its Co-crystals/Salts
Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique would unambiguously confirm the molecular connectivity and reveal the molecule's preferred conformation in the solid state. Furthermore, it would provide detailed information on intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing arrangement.
The formation of co-crystals or salts with other molecules (co-formers) is a common strategy to modify the physicochemical properties of a compound. X-ray diffraction is essential to confirm the formation of a true co-crystal or salt and to characterize its unique crystal structure. For example, co-crystallization of this compound with a carboxylic acid could lead to proton transfer, forming a salt, or result in a co-crystal held together by hydrogen bonds. X-ray diffraction would differentiate between these possibilities and reveal the specific intermolecular interactions responsible for the new crystalline structure.
A typical crystallographic data table that would be generated from such a study is presented below, with placeholder values.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂N₂O₂ |
| Formula Weight | 204.23 g/mol |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | 90 |
| β (°) | Hypothetical Value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical Value |
| Z | 4 |
| R-factor (%) | < 5 |
Analysis of Crystal Packing and Intermolecular Interactions
A detailed analysis of the crystal packing and intermolecular interactions for this compound is not available in the current body of scientific literature. Such an analysis would typically involve the identification of hydrogen bonds, π-π stacking, and van der Waals forces that dictate how individual molecules arrange themselves in a crystal lattice. The presence of a hydroxyl group (-OH) and an imidazole ring suggests the potential for strong hydrogen bonding (e.g., O-H···N) and π-π interactions between the aromatic phenoxy and imidazole rings, which would be crucial in stabilizing the crystal structure. However, without experimental crystallographic data, any discussion of these interactions remains speculative.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and analyzing the vibrational modes of bonds within a molecule. For this compound, these spectra would provide characteristic signals corresponding to its constituent parts.
No experimental Infrared or Raman spectra for this compound have been published. A hypothetical analysis would anticipate key vibrational bands as outlined in the table below.
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C, C=N (aromatic rings) | Stretching | 1400-1600 |
| C-O (ether) | Asymmetric Stretching | 1200-1275 |
| C-O (alcohol) | Stretching | 1050-1200 |
These expected ranges are based on general spectroscopic principles. The precise peak positions and intensities would be unique to the molecule and could be used for its identification and structural elucidation if data were available.
Circular Dichroism Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a technique used to investigate chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. It lacks a stereocenter and does not exhibit optical activity. Therefore, Circular Dichroism spectroscopy is not an applicable technique for the chiral analysis of this specific compound, and as expected, no such studies are found in the literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electron distribution, molecular orbital energies, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov A typical DFT study on this compound would involve geometry optimization to find the molecule's most stable three-dimensional conformation. Following optimization, calculations would determine various electronic properties such as the distribution of electron density, electrostatic potential maps, and atomic charges. researchgate.net These calculations help in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for predicting its interaction with other molecules. For instance, studies on other imidazole derivatives have utilized DFT to understand their structural and electronic characteristics. researchgate.net
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, with a smaller gap generally indicating higher chemical reactivity and lower kinetic stability. irjweb.comresearchgate.net For a molecule like this compound, FMO analysis would calculate the energies of these orbitals and map their spatial distribution across the molecule. This would reveal which parts of the molecule, such as the imidazole ring, phenoxy group, or ethanol tail, are most likely to be involved in chemical reactions.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations provide a view of a molecule's movement and conformational changes over time. An MD simulation of this compound, likely in a solvent like water or ethanol to mimic physiological conditions, would track the atomic positions and velocities based on a force field. researchgate.net This allows for the exploration of the molecule's conformational landscape, identifying the most stable shapes and the energy barriers between them. The simulation would also reveal information about the flexibility of different parts of the molecule and its interactions with solvent molecules. Such studies are crucial for understanding how the molecule might behave in a biological environment before binding to a potential target.
Molecular Docking Studies with Potential Biological Targets (in silico predictions)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is widely used to predict the interaction between a potential drug molecule and a protein target.
Ligand-Protein Interaction Profiling
In a hypothetical docking study, this compound would be docked into the active site of a selected protein target. The analysis would then profile the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. researchgate.net This interaction profile is essential for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. The specific interactions would depend entirely on the chosen protein target, for which there is no available research concerning this specific ligand.
Binding Affinity Predictions
Following the determination of the binding pose, docking software calculates a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov A lower (more negative) score generally indicates a stronger and more favorable binding interaction. This predicted binding affinity helps to rank potential drug candidates and prioritize them for further experimental testing. Without specific docking studies on this compound against a known biological target, no such binding affinity data can be reported.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential spatial arrangement of molecular features that are critical for a molecule's biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.
For azole-containing compounds, such as this compound, which are known to exhibit a wide range of biological activities including antifungal and anticancer properties, pharmacophore modeling can be particularly insightful. The imidazole ring itself can act as a hydrogen bond acceptor or participate in aromatic stacking interactions, while the phenoxyethanol moiety contributes both hydrophobic and hydrogen bonding features.
A general pharmacophore model for azole antifungal agents often includes the azole moiety, which is crucial for coordinating with the heme iron of cytochrome P450 enzymes like lanosterol (B1674476) 14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis in fungi. The aromatic part of the molecule, in this case, the phenoxy group, typically engages in hydrophobic or aromatic interactions within the active site of the target protein. The ethanol group can provide an additional hydrogen bonding interaction.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature Type | Location | Potential Interaction |
| Aromatic Ring | Imidazole Ring | π-π Stacking |
| Aromatic Ring | Phenyl Ring | Hydrophobic Interaction, π-π Stacking |
| Hydrogen Bond Acceptor | Nitrogen atoms of Imidazole | Hydrogen bonding with receptor |
| Hydrogen Bond Donor | Hydroxyl group of ethanol | Hydrogen bonding with receptor |
| Hydrogen Bond Acceptor | Oxygen atom of ethanol | Hydrogen bonding with receptor |
| Hydrophobic Feature | Phenoxy group | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of the Compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the activity of newly designed compounds and to understand the mechanism of action.
For a series of derivatives of this compound, a QSAR study would involve synthesizing a set of analogs with systematic variations in their chemical structure. These variations could include substitutions on the phenyl ring, modifications of the ethanol side chain, or replacement of the imidazole ring with other heterocyclic systems. The biological activity of these compounds would then be determined experimentally.
A wide range of molecular descriptors can be calculated for each compound, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to build a QSAR model that best correlates the descriptors with the observed biological activity.
A robust QSAR model for derivatives of this compound would provide valuable insights into the key structural features that govern their activity. For instance, the model might reveal that electron-withdrawing substituents on the phenyl ring enhance activity, or that a specific steric bulk at a certain position is optimal. This information can then be used to prioritize the synthesis of the most promising new derivatives.
While a specific QSAR study on derivatives of this compound is not available in the provided search results, the general principles of QSAR modeling are well-established and have been successfully applied to numerous classes of bioactive compounds.
Table 2: Common Descriptors Used in QSAR Modeling
| Descriptor Class | Examples | Information Provided |
| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Electron distribution, Reactivity |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, Membrane permeability |
| Topological | Connectivity indices, Wiener index, Balaban index | Molecular branching and shape |
| Quantum Chemical | Total energy, Heat of formation | Molecular stability |
Elucidation of Molecular Mechanisms of Action (in vitro/preclinical)Without initial data on its biological activity, the molecular mechanisms of action for this compound have not been investigated.
Protein-Ligand Interaction Kinetics
Specific kinetic data detailing the binding of this compound to its biological targets are not currently available. However, the study of imidazole derivatives provides insight into the potential interactions. For instance, the binding of various imidazole compounds to heme proteins like yeast cytochrome c peroxidase has been investigated. nih.gov These studies reveal that the affinity of imidazole binding can be relatively weak, with equilibrium dissociation constants (K D app) in the molar range. nih.gov Spectroscopic analyses suggest that the binding can involve the partial ionization of the imidazole to imidazolate. nih.gov The pH of the microenvironment can also significantly influence binding affinity, with some imidazole derivatives showing a four-fold increase in affinity as the pH decreases from 7.5 to 4.0. nih.gov Such pH-dependent binding could be relevant for the activity of this compound in different biological compartments.
Pharmacological Characterization in Relevant Preclinical Models (non-human, non-clinical trial)
There are no specific ex vivo tissue bath studies reported for this compound. This methodology is crucial for characterizing the physiological effects of a compound on isolated tissues, providing insights into its potential smooth muscle relaxant, contractile, or modulatory properties on neuronal transmission. Such studies would be a valuable next step in elucidating the pharmacological profile of this compound.
While efficacy trials for this compound are not the focus here, proof-of-concept studies in animal models for related imidazole compounds offer a glimpse into its potential mechanisms. For instance, a preclinical evaluation of an imidazole-linked heterocycle in a mouse model of Alzheimer's disease demonstrated that oral administration could ameliorate cognitive impairment and reduce neuroinflammation markers. nih.gov Such studies, while in a different therapeutic area, underscore the potential for imidazole-containing compounds to exert significant biological effects in vivo. A study on a novel imidazole platinum(II) complex showed that it could induce apoptosis in breast cancer cells, and this effect was also observed in a zebrafish embryo model, highlighting the translational potential of in vitro findings to in vivo systems. mdpi.com
Exploration of Therapeutic Potential in Specific Disease Models (preclinical, not human trials)
The imidazole scaffold is a well-established pharmacophore in compounds with anti-inflammatory properties. nih.govlongdom.orgchemijournal.com Studies on various di- and tri-substituted imidazole derivatives have demonstrated significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds showing an inhibition of edema of up to 58.02%. nih.gov The mechanisms underlying these effects are thought to involve the inhibition of key inflammatory mediators. For example, some imidazole derivatives have been shown to inhibit the COX-2 enzyme, reduce the degranulation of neutrophils, and decrease the generation of reactive oxygen species. nih.gov Furthermore, investigations into imidazole antimycotics have revealed that their anti-inflammatory action is related to the inhibition of leukotriene B4 production and the attenuation of Ca2+ influx in activated neutrophils. researchgate.net
The imidazole ring is a cornerstone of many antifungal agents, and phenoxyethanol is a known antimicrobial preservative. jchemrev.comnano-ntp.com Therefore, this compound is anticipated to possess significant antimicrobial activity. The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nano-ntp.com This disruption of the cell membrane leads to increased permeability and ultimately cell death. nano-ntp.com
The antibacterial activity of imidazole compounds has also been documented against both Gram-positive and Gram-negative bacteria. jchemrev.comresearchgate.net Some derivatives have shown efficacy against Staphylococcus aureus and Streptococcus pneumoniae. nano-ntp.com The combination of the imidazole moiety with a phenoxy group in a single molecule, as seen in 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride, has been shown to result in a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. nih.govnih.gov
Below are interactive tables summarizing the minimum inhibitory concentrations (MICs) for related imidazole compounds against various bacterial and fungal strains.
Table 1: Antibacterial Activity of Related Imidazole Compounds
| Compound | Bacterium | Strain | MIC (µg/mL) |
|---|---|---|---|
| Imidazole Derivative A | Staphylococcus aureus | MRSA ATCC 43300 | 2-32 |
| Imidazole Derivative B | Escherichia coli | ATCC 25922 | >32 |
| Imidazole Derivative C | Klebsiella pneumoniae | ESBL ATCC 700603 | >32 |
| Imidazole Derivative D | Acinetobacter baumannii | ATCC 19606 | >32 |
Table 2: Antifungal Activity of Related Imidazole Compounds
| Compound | Fungus/Yeast | Strain | MIC (µg/mL) |
|---|---|---|---|
| Imidazole Derivative F | Candida albicans | ATCC 90028 | 2-16 |
Despite a comprehensive search for preclinical data on the neuropharmacological effects of the chemical compound This compound , no specific studies detailing its activity in animal behavioral assays were found in the public domain.
Extensive searches were conducted to locate research pertaining to the anxiolytic, antidepressant, or other neuropharmacological properties of this specific molecule. These inquiries included various combinations of the compound name with terms such as "neuropharmacological effects," "animal behavioral assays," "preclinical studies," "antidepressant effects," and "anxiolytic effects" in common scientific research databases and search engines.
The search did not yield any published articles, patents, or other documents that described the evaluation of this compound in established animal models for neurological or psychiatric conditions. Standard behavioral tests, which are typically used to characterize the potential therapeutic effects of new chemical entities on the central nervous system, have not been reported for this compound. These tests often include, but are not limited to, the forced swim test, tail suspension test for antidepressant-like effects, and the elevated plus maze or light-dark box for anxiolytic-like effects.
Consequently, due to the absence of available scientific literature, no data tables or detailed research findings regarding the neuropharmacological profile of this compound in animal behavioral assays can be provided. The mechanistic investigations related to such effects are also unavailable.
Structure Activity Relationship Sar Studies and Analog Design for 2 3 1h Imidazol 1 Yl Phenoxy Ethanol Derivatives
Systematic Structural Modifications of the Imidazole (B134444) Ring
The introduction of substituents onto the imidazole ring can dramatically alter the electronic and steric profile of the molecule, thereby influencing its biological activity. The positions available for substitution on the imidazole ring (C2, C4, and C5) are not electronically equivalent, and the effect of a substituent can vary with its location.
Research into related imidazole-containing compounds has shown that even minor substitutions can have significant consequences. For instance, studies on other classes of antifungal imidazole derivatives have demonstrated that adding substituents like a methyl or a chloro group to the imidazole ring can lead to a substantial decrease or even complete abolishment of activity. nih.gov This suggests that the unsubstituted imidazole ring may be essential for optimal interaction with the biological target, possibly by acting as a hydrogen bond acceptor or a metal-coordinating group. nih.gov
Electron-withdrawing groups, such as a nitro group, are known to significantly decrease the basicity of the imidazole nitrogen, which can affect its ability to form ionic bonds or coordinate with metal ions at the active site of an enzyme. rsc.org Conversely, electron-donating groups, like small alkyl groups, can increase the basicity. researchgate.net The push/pull of electron density at the C2 position of the imidazole ring is considered particularly important for influencing the donor capacity of the ring nitrogens. rsc.org These electronic modifications can fine-tune the binding affinity and selectivity of the compound.
| Substituent | Position on Imidazole Ring | Potential Effect on Physicochemical Properties | Observed Impact on Biological Activity (in related compounds) |
|---|---|---|---|
| Methyl (CH₃) | C4 | Increases basicity and lipophilicity. | Generally decreases or abolishes antifungal activity. nih.gov |
| Dichloro (Cl₂) | C4, C5 | Decreases basicity; increases lipophilicity and steric bulk. | Abolished antifungal activity. nih.gov |
| Nitro (NO₂) | C2, C4, or C5 | Strongly electron-withdrawing; significantly decreases basicity. rsc.org | Modulates chemical reactivity and stability. rsc.org |
Bioisosteric replacement is a strategy used to substitute one functional group with another that retains similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The imidazole ring can be replaced by other five-membered aromatic heterocycles to probe the importance of its specific size, shape, and electronic features.
A common bioisostere for the imidazole ring is the 1,2,4-triazole (B32235) ring. This substitution, famously used in the development of the antifungal drug fluconazole, replaces a carbon atom with a nitrogen atom. This change alters the hydrogen-bonding capacity, dipole moment, and metabolic stability of the ring. sci-hub.se Other potential bioisosteres include tetrazole, oxadiazole, and pyrazole. nih.gov The selection of a bioisostere depends on the specific interactions the imidazole ring makes with its target. For example, if the N3 atom of imidazole acts as a hydrogen bond acceptor, a triazole or tetrazole ring could preserve this interaction. The introduction of such analogs can lead to compounds with improved properties, such as enhanced water solubility or reduced metabolic degradation. researchgate.net
| Bioisostere | Key Feature Comparison to Imidazole | Rationale for Replacement |
|---|---|---|
| 1,2,4-Triazole | Contains three nitrogen atoms; different hydrogen bonding pattern. | To improve metabolic stability and alter binding interactions; a common replacement in antifungal agents. sci-hub.se |
| Tetrazole | Contains four nitrogen atoms; more acidic than imidazole. | To act as a stable, non-metabolized mimic of other functional groups, potentially altering binding mode. nih.gov |
| Oxadiazole | Contains oxygen and two nitrogen atoms; different electronic profile. | To replace the amide bond in peptidomimetics, suggesting its utility in modulating polarity and stability. nih.gov |
| Pyrazole | Isomeric with imidazole (1,2-diazole vs 1,3-diazole); different nitrogen positions. | To alter the position of hydrogen bond donors/acceptors and the overall dipole moment. nih.gov |
Modifications of the Phenoxy Moiety
| Isomer | Description | Potential Impact on Molecular Properties |
|---|---|---|
| ortho-Isomer | Imidazole and ethanol (B145695) ether groups are at positions 1 and 2. | Increased potential for steric hindrance and intramolecular interactions between the two substituents. |
| meta-Isomer | Imidazole and ethanol ether groups are at positions 1 and 3 (Parent Compound). | Provides a specific angular geometry between the two substituents. |
| para-Isomer | Imidazole and ethanol ether groups are at positions 1 and 4. | Results in a more linear and extended molecular shape compared to the ortho and meta isomers. |
Introducing substituents such as halogens (F, Cl, Br) or small alkyl groups (e.g., methyl) onto the phenoxy ring is a classical strategy in drug design. These modifications can influence biological activity through several mechanisms:
Electronic Effects: Halogens are electron-withdrawing, while alkyl groups are electron-donating. These effects can alter the electron density of the phenoxy ring and the pKa of the imidazole moiety, which can modulate binding interactions.
Steric Effects: The size of the substituent can influence the preferred conformation of the molecule and its ability to fit into a receptor's binding site.
Lipophilicity: Both halogen and alkyl groups increase the lipophilicity (logP) of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.
In related compound series, such as imidazole-coumarin conjugates, the addition of substituents like Cl, F, Br, or methyl groups to the aromatic ring was found to substantially increase potency and selectivity. mdpi.com Similarly, studies on other antifungal agents have highlighted that halogen substitution at the para-position of a phenyl ring is often a favorable modification. researchgate.net
| Substituent (R) | Position on Phenoxy Ring | Anticipated Effect | Example from Analogous Antifungal/Bioactive Series |
|---|---|---|---|
| Fluoro (F) | para (4') | Increases lipophilicity; electron-withdrawing; may block metabolic oxidation. | Para-fluoro substitution is often beneficial for activity. mdpi.com |
| Chloro (Cl) | para (4') | Significantly increases lipophilicity; electron-withdrawing. | Associated with increased potency in several heterocyclic series. mdpi.com |
| Bromo (Br) | para (4') | Further increases lipophilicity and size. | 4-Bromo substitution showed good activity in an imidazole-dienone series. nih.gov |
| Methyl (CH₃) | para (4') | Increases lipophilicity; electron-donating. | Can enhance binding through hydrophobic interactions. mdpi.com |
| Methoxy (B1213986) (OCH₃) | para (4') | Electron-donating; can act as H-bond acceptor. | Led to decreased activity in an imidazole-dienone series. nih.gov |
Derivatization of the Ethanol Side Chain
The terminal hydroxyl group of the ethanol side chain is a prime target for derivatization. As a polar group, it can participate in hydrogen bonding with a biological target. Converting this alcohol into other functional groups, such as esters, carbamates, or ethers, can significantly alter the compound's properties.
This strategy is often employed to create prodrugs, where an ester or carbamate (B1207046) is designed to be cleaved in vivo to release the active parent alcohol. Such modifications can improve oral bioavailability by increasing lipophilicity and masking the polar hydroxyl group. Furthermore, the nature of the ester or carbamate group can be varied to explore additional binding interactions within the target site. For instance, research on 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives demonstrated that converting the alcohol to aromatic biphenyl (B1667301) esters resulted in compounds that were more active than the reference antifungal, fluconazole. researchgate.net The synthesis of N-aryl carbamates has also been explored as a route to new fungicidal agents. nih.gov
| Derivative Type | Structural Modification | Potential Impact on Properties |
|---|---|---|
| Ester | -OH is converted to -O-C(=O)R | Increases lipophilicity; can act as a prodrug; allows for exploration of additional hydrophobic binding pockets. researchgate.net |
| Carbamate | -OH is converted to -O-C(=O)NHR | Increases lipophilicity; introduces hydrogen bonding capabilities (N-H); can also function as a prodrug. nih.gov |
| Ether | -OH is converted to -O-R | Masks the polar hydroxyl group, increasing lipophilicity; generally more metabolically stable than esters. |
Chain Length Optimization.
The length of the ethanol side chain in 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol is a critical determinant of its interaction with the target enzyme's binding pocket. Altering the number of methylene (B1212753) units in this chain can significantly impact the compound's potency and selectivity.
Key Research Findings:
Studies on analogous inhibitor structures have demonstrated that either shortening or elongating the alkyl chain can modulate biological activity. For instance, a systematic variation of the chain length can optimize the positioning of the terminal hydroxyl group to form key hydrogen bond interactions within the active site.
Shortening the chain (e.g., to a methanol (B129727) derivative) might restrict the molecule's flexibility, potentially leading to a less optimal fit or the loss of a crucial interaction with a distal part of the binding pocket.
Elongating the chain (e.g., to propanol (B110389) or butanol derivatives) could allow the terminal hydroxyl group to reach alternative hydrogen bond donors or acceptors, potentially increasing potency. However, excessively long chains may introduce steric clashes or unfavorable hydrophobic interactions, leading to a decrease in activity.
The optimal chain length is therefore a delicate balance between achieving favorable interactions and avoiding detrimental steric hindrance.
Table 1: Hypothetical Impact of Chain Length Variation on Inhibitory Activity
| Chain Modification | Expected Interaction | Potential Impact on Potency |
| Methoxyethyl | Altered hydrogen bonding capacity | Variable |
| Propanol | Access to deeper pockets | Potentially increased |
| Butanol | Increased hydrophobicity and reach | Possible decrease due to steric clash |
Introduction of Polar/Nonpolar Groups.
The introduction of polar or nonpolar substituents onto the phenoxy and imidazole rings is a classical medicinal chemistry strategy to probe the steric and electronic requirements of the binding site and to enhance pharmacokinetic properties.
Key Research Findings:
The nature and position of substituents can drastically alter the binding affinity and selectivity of the inhibitor.
Polar Groups: The addition of polar groups, such as hydroxyl (-OH), amino (-NH2), or methoxy (-OCH3) groups, can introduce new hydrogen bonding opportunities with amino acid residues in the enzyme's active site. For example, a hydroxyl group on the phenoxy ring could mimic the interaction of endogenous substrates, thereby enhancing binding affinity.
Table 2: Influence of Substituent Type and Position on Inhibitory Potency
| Position of Substitution | Substituent | Rationale for Modification | Observed/Expected Effect on Potency |
| Phenoxy Ring (para) | Fluoro (-F) | Increase metabolic stability, potential for halogen bonding | Often enhances potency |
| Phenoxy Ring (meta) | Methoxy (-OCH3) | Introduce hydrogen bond acceptor | Dependent on binding site topology |
| Imidazole Ring | Methyl (-CH3) | Steric shielding, altered electronics | Can either increase or decrease activity |
Conformational Restriction Strategies for Enhanced Potency/Selectivity.
Conformational restriction is a powerful strategy to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing both potency and selectivity.
Key Research Findings:
By incorporating rigid structural elements, the flexibility of the this compound scaffold can be reduced. This can be achieved through several approaches:
Cyclization: Introducing a cyclic structure, for example, by forming a cyclopropane (B1198618) ring within the ethanol chain or by incorporating the phenoxy oxygen into a heterocyclic ring system, can fix the relative orientation of the imidazole and phenoxy moieties.
Introduction of Double or Triple Bonds: The incorporation of unsaturation in the linker between the key pharmacophoric groups can also limit conformational freedom.
These strategies aim to pre-organize the molecule for optimal interaction with the target, leading to a more favorable binding event. The success of this approach is highly dependent on accurately identifying the bioactive conformation through computational modeling or X-ray crystallography of related ligand-enzyme complexes.
Fragment-Based Drug Discovery (FBDD) Approaches derived from the Compound.
Fragment-based drug discovery (FBDD) offers an alternative and efficient approach to lead discovery. In this context, the this compound scaffold can be deconstructed into its constituent fragments, which can then be screened for binding to the target enzyme.
Key Research Findings:
The core fragments of the title compound would be the 1-(3-hydroxyphenyl)-1H-imidazole and phenoxyethanol (B1677644) moieties.
Fragment Screening: These individual fragments, or smaller, related molecules, are screened for weak but efficient binding to the target.
Fragment Elaboration or Linking: Once a fragment hit is identified and its binding mode is determined (often by X-ray crystallography), it can be elaborated or "grown" to pick up additional interactions within the binding site. Alternatively, two different fragments that bind to adjacent sites can be linked together to create a more potent lead compound.
This approach allows for a more rational and efficient exploration of the chemical space around the initial scaffold, often leading to novel and potent inhibitors with improved drug-like properties.
Based on a comprehensive search of available scientific literature, there is no specific preclinical pharmacokinetic or ADME (Absorption, Distribution, Metabolism, and Excretion) data for the compound “this compound.” The requested detailed research findings and data tables for the specified outline sections could not be generated as no published studies on this particular molecule were identified.
The search results yielded information on structurally related but distinct compounds, such as 2-phenoxyethanol (B1175444) and various other imidazole-containing derivatives. For instance, studies on 2-phenoxyethanol detail its rapid absorption, metabolism primarily to phenoxyacetic acid, and excretion mainly through urine nih.govnih.govpublisso.deresearchgate.net. However, these findings cannot be extrapolated to "this compound" due to significant structural differences, namely the presence of the imidazole ring attached to the phenoxy group, which would critically alter its physicochemical properties and biological interactions.
Similarly, literature on other imidazole derivatives often focuses on their synthesis and specific activities, such as antifungal properties, rather than a comprehensive ADME profile nih.govresearchgate.net.
General methodologies relevant to the requested outline were found, including:
Absorption: The use of Caco-2 cell monolayers is a standard in vitro method to predict the intestinal absorption of compounds nih.govsemanticscholar.orgyoutube.comresearchgate.netnih.gov.
Distribution: In vitro models are available to assess the potential for compounds to cross the blood-brain barrier plos.orgresearchgate.net.
Metabolism: Studies involving liver microsomes and hepatocytes are standard for identifying metabolic pathways and profiling interactions with Cytochrome P450 (CYP) enzymes nih.govnih.govresearchgate.netxenotech.com.
Excretion and Drug-Drug Interactions: Preclinical animal models are essential for determining excretion routes and evaluating the potential for drug-drug interactions researchgate.netresearchgate.net.
While these methodologies would be employed to characterize the ADME profile of "this compound," no such studies have been published. Therefore, fulfilling the request for a detailed, data-driven article on this specific compound is not possible at this time.
Analytical Method Development for Research Applications of 2 3 1h Imidazol 1 Yl Phenoxy Ethanol
Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, GC)
Chromatographic methods are the cornerstone for separating, identifying, and quantifying chemical compounds. researchgate.net For a non-volatile compound like 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, High-Performance Liquid Chromatography (HPLC) is the preferred technique, offering high resolution, sensitivity, and reproducible results. pharmaguideline.com Gas Chromatography (GC) can also be considered, though it may require derivatization to increase the compound's volatility and thermal stability. researchgate.netresearchgate.net
A typical Reversed-Phase HPLC (RP-HPLC) method is suitable for assessing the purity and performing quantification. researchgate.net Such a method separates compounds based on their hydrophobicity. A C8 or C18 column is commonly used as the stationary phase, providing a non-polar environment. nih.govnih.gov The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govnih.gov Detection is often achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for imidazole-containing compounds is typically in the low UV range (e.g., 210-230 nm). researchgate.nettandfonline.comcmes.org
For GC analysis, a flame ionization detector (FID) could be employed following separation on a capillary column, such as one with a 5% phenyl-polysiloxane stationary phase. researchgate.net
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M KH2PO4 buffer (pH 3.2) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
For research applications, method validation ensures that the analytical procedure is suitable for its intended purpose. researchgate.net While less stringent than validation under Good Manufacturing Practice (GMP), it establishes the method's reliability. scielo.br Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, and precision. researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is demonstrated by the absence of interfering peaks at the retention time of the analyte. scielo.braaps.ca
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated over a range of concentrations and confirmed with a correlation coefficient (r²) close to 1.000. chromatographyonline.com
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com For assays, this is often 80-120% of the target concentration. chromatographyonline.com
Accuracy: The closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. pharmaguideline.com
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
| Parameter | Acceptance Criterion |
|---|---|
| Specificity | No interference at the analyte's retention time. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, % RSD) | ≤ 2.0% |
| Precision (Intermediate, % RSD) | ≤ 2.0% |
Since this compound contains a stereogenic center, it exists as a pair of enantiomers. As enantiomers can exhibit different pharmacological activities, it is often necessary to separate and quantify them. ptfarm.pl Chiral chromatography, particularly HPLC, is the most common technique for this purpose. researchgate.netresearchgate.net
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® OJ), are highly effective for separating the enantiomers of imidazole (B134444) derivatives. ptfarm.plresearchgate.net The mobile phase is typically a non-polar organic solvent mixture, such as hexane (B92381) and an alcohol modifier like 2-propanol or ethanol (B145695). ptfarm.pl A small amount of an amine, like diethylamine (B46881) (DEA), is often added to the mobile phase to improve peak shape and resolution for basic compounds like imidazoles. ptfarm.pl
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV Detector |
| Column | Chiralcel® OJ (Cellulose tris(4-methylbenzoate)), 250 mm x 4.6 mm, 10 µm |
| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25°C |
Spectroscopic Methods for Real-Time Monitoring in Research Experiments
Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and endpoint determination without the need for sample extraction. numberanalytics.comaiche.org
Infrared (IR) Spectroscopy: Particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, can be used to track the concentration of reactants, intermediates, and products by monitoring the characteristic vibrational frequencies of their functional groups. numberanalytics.com For the synthesis of this compound, one could monitor the disappearance of a precursor's functional group and the appearance of the product's ether or alcohol bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is useful for monitoring reactions that involve a change in chromophores. numberanalytics.commdpi.com As the imidazole ring system absorbs UV light, changes in its electronic environment during a reaction can be tracked over time. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers allow for real-time analysis of reaction mixtures, providing detailed structural information on the conversion of reactants to products. magritek.comrsc.org This can be used to optimize reaction conditions to maximize yield and minimize byproducts. magritek.com
Bioanalytical Methods for Quantification in Preclinical Biological Matrices (e.g., LC-MS/MS in plasma/tissue for research)
In preclinical research, quantifying a compound in biological matrices like plasma or tissue is essential for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.info Due to the complexity of these matrices and the typically low concentrations of the analyte, a highly sensitive and selective method is required. chromatographyonline.com Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. onlinepharmacytech.infochromatographyonline.com
A bioanalytical method for this compound would involve several key steps:
Sample Preparation: The first step is to isolate the analyte from the biological matrix and remove interfering substances like proteins. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov
Chromatographic Separation: A rapid separation is typically performed using a C18 column with a fast gradient elution to separate the analyte from matrix components that could cause ion suppression. uniklinik-freiburg.de
Mass Spectrometric Detection: The analyte is ionized, usually with electrospray ionization (ESI), and detected using a triple quadrupole mass spectrometer. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides excellent selectivity and sensitivity. researchgate.netnih.gov
Validation of bioanalytical methods includes specific parameters such as selectivity, matrix effect, recovery, and stability (freeze-thaw, short-term, long-term), in addition to linearity, accuracy, and precision. researchgate.netnih.gov The lower limit of quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be measured with acceptable accuracy and precision. nih.govnih.gov
| Parameter | Condition |
|---|---|
| Instrument | LC-MS/MS (Triple Quadrupole) |
| Sample Preparation | Protein precipitation with acetonitrile |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Patent Landscape and Academic Innovations Surrounding 2 3 1h Imidazol 1 Yl Phenoxy Ethanol
Analysis of Early Patent Filings related to the Compound Scaffold
The foundational patent landscape for the imidazolyl phenoxy alkanol scaffold was established by pharmaceutical companies exploring the therapeutic potential of this chemical class. An early and notable example is the patent filed by Yamanouchi Pharmaceuticals, which laid the groundwork for further exploration of these compounds. researchgate.net
These initial patents were characterized by broad claims encompassing a wide range of substituted imidazole (B134444) and phenoxy derivatives. The core structure, consisting of an imidazole ring linked to a phenoxy alkanol moiety, was identified as a versatile scaffold with potential applications in various therapeutic areas. The primary focus of these early filings was often on the cardiovascular and antifungal properties of the compounds.
The general synthetic routes described in these patents typically involved the reaction of a substituted phenol (B47542) with an imidazole-containing electrophile or the coupling of a phenoxy alkanol with an imidazole derivative. The claims were often structured to cover variations in the length of the alkanol chain, the substitution pattern on the phenoxy and imidazole rings, and the inclusion of additional functional groups.
A representative table of early patent filings related to the imidazolyl phenoxy scaffold is presented below:
| Patent Number | Assignee | Key Features of Claims | Potential Therapeutic Areas Mentioned |
| US4794113 | Yamanouchi Pharmaceuticals | Broad claims on imidazolyl phenoxy derivatives. | Not specified in abstract |
| EP0029742A1 | Pfizer Limited | Imidazole derivatives with broad-spectrum antimycotic activity. | Antifungal |
| EP0060730A2 | Imperial Chemical Industries Plc | Bicyclic derivatives with potential pharmaceutical applications. | Not specified in abstract |
Review of Academic Patents and Intellectual Property on Derivatives
While corporate entities have been the primary drivers of patent activity for the imidazolyl phenoxy scaffold, academic institutions have also contributed to the intellectual property landscape, often by exploring novel derivatives and applications. However, specific academic patents for 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol are not readily identifiable, suggesting that academic research may have focused more on fundamental chemistry and biological activity rather than direct patenting of this specific compound.
Academic research has been instrumental in elucidating the structure-activity relationships of imidazolyl phenoxy derivatives. worktribe.com Studies from university laboratories have often explored more complex derivatives, incorporating the core scaffold into larger molecules to target specific biological pathways. For instance, research has investigated the use of this scaffold in the development of ligands for G protein-coupled receptors (GPCRs). acs.org
The intellectual property generated from academic research often takes the form of publications that enter the public domain, thereby influencing subsequent patent filings by providing prior art. In some cases, universities have patented novel synthetic methodologies or unique derivatives with demonstrated biological activity.
Impact of Patent Literature on Current Research Directions
The existing patent literature has significantly shaped the trajectory of research into this compound and related compounds. The initial broad claims of early patents encouraged researchers to explore the vast chemical space around the imidazolyl phenoxy scaffold. This has led to the development of a diverse range of derivatives with tailored properties.
Current research directions appear to be influenced by several key trends observed in the patent landscape:
Diversification of Therapeutic Targets: While early patents focused on a limited set of applications, more recent filings and research articles indicate a broadening of therapeutic targets. The scaffold is now being investigated for its potential in oncology, neurodegenerative diseases, and inflammatory conditions. researchgate.net
Focus on Selectivity and Potency: Researchers are increasingly focused on designing derivatives with high selectivity for their biological targets to minimize off-target effects. This is often achieved by modifying the substitution patterns on the aromatic rings and the nature of the linker between the imidazole and phenoxy moieties.
Development of Prodrugs and Novel Formulations: To improve the pharmacokinetic properties of these compounds, there is a growing interest in developing prodrugs and advanced formulations. Patents in this area often claim specific ester or amide derivatives that can be metabolized in vivo to release the active parent compound. google.com
The patent literature serves as a valuable resource for researchers, providing insights into promising areas of investigation and highlighting chemical modifications that have already been explored.
Opportunities for Future Intellectual Property Development
Despite the existing patent landscape, there remain significant opportunities for the development of new intellectual property related to this compound and its derivatives. The fact that the exact compound this compound does not appear to be specifically claimed in many patents presents a key opportunity.
Future intellectual property development could focus on several key areas:
Novel Therapeutic Uses: The discovery of a new therapeutic application for this compound could be patentable. This would require significant preclinical and clinical research to demonstrate efficacy for a new indication.
Specific Derivatives and Analogs: There is potential to patent specific, novel derivatives of the parent compound that exhibit superior properties, such as increased potency, improved selectivity, or a better safety profile. This could involve modifications at various positions of the molecule.
Crystal Forms and Polymorphs: If different crystalline forms (polymorphs) of this compound can be identified and characterized, these may be patentable. Different polymorphs can have different physical properties, such as solubility and stability, which can be advantageous for pharmaceutical development.
Combination Therapies: Patents could be sought for formulations that combine this compound with other active pharmaceutical ingredients to achieve synergistic therapeutic effects.
A summary of potential future intellectual property opportunities is provided in the table below:
| Area of Opportunity | Description |
| New Medical Uses | Patenting the use of the compound for a previously unknown therapeutic indication. |
| Novel Derivatives | Creating and patenting new chemical entities based on the core scaffold with improved properties. |
| Polymorphs | Identifying and patenting specific crystalline forms of the compound with advantageous physicochemical properties. |
| Combination Products | Developing and patenting formulations containing the compound in combination with other drugs. |
Future Directions and Unexplored Avenues in Research on 2 3 1h Imidazol 1 Yl Phenoxy Ethanol
Integration with Advanced Drug Delivery Systems (e.g., nanocarriers)
Currently, there is no specific research available that details the integration of 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol with advanced drug delivery systems such as nanocarriers. The field of nanomedicine offers a vast array of platforms, including liposomes, polymeric nanoparticles, and micelles, which are designed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Future research could explore the encapsulation or conjugation of this compound to such systems. The potential benefits to investigate would be enhanced solubility, targeted delivery to specific tissues or cells, and controlled release profiles, which could amplify therapeutic efficacy and minimize potential off-target effects.
Table 1: Potential Nanocarrier Systems for this compound
| Nanocarrier Type | Potential Advantages for Investigation | Key Research Questions |
| Liposomes | Biocompatibility, ability to encapsulate both hydrophilic and lipophilic compounds. | What is the encapsulation efficiency and stability? Does it alter the compound's mechanism of action? |
| Polymeric Nanoparticles | Controlled release, surface functionalization for targeting. | Can the nanoparticles be targeted to specific cell types? What is the in vivo release kinetic? |
| Micelles | Solubilization of poorly water-soluble drugs, small size for tissue penetration. | Does micellar formulation improve the bioavailability of the compound? |
Exploration of Novel Therapeutic Indications (preclinical)
Preclinical studies to determine novel therapeutic indications for this compound are not currently documented in the accessible scientific literature. The imidazole (B134444) moiety is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties. The phenoxyethanol (B1677644) component is often found in antimicrobial and preservative applications. This structural combination suggests that preclinical screening of this compound against various disease models could be a fruitful area of investigation. Initial in vitro assays followed by in vivo studies in animal models would be necessary to identify any potential therapeutic effects.
Application in Chemical Biology and Probe Development
The use of this compound as a chemical probe in biological research is another underexplored avenue. Chemical probes are small molecules used to study and manipulate biological systems. Given its structure, this compound could potentially be modified to incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for target identification studies. Such probes could be invaluable tools for elucidating the mechanism of action of any discovered biological activity and for identifying its molecular targets within the cell.
Advanced Mechanistic Studies using Omics Technologies (proteomics, metabolomics in preclinical systems)
There is a lack of published research employing "omics" technologies to investigate the biological effects of this compound. Should preclinical studies reveal any significant biological activity, a systems biology approach using proteomics, metabolomics, and transcriptomics would be a critical next step. These technologies can provide an unbiased, global view of the molecular changes induced by the compound in preclinical models. For instance, proteomic analysis could identify protein expression changes, while metabolomics could reveal alterations in metabolic pathways, offering deep insights into the compound's mechanism of action and potential biomarkers of its effect.
A study on a compound referred to as EMD 335823, identified as an aldose reductase inhibitor, utilized omics technologies to investigate its hepatotoxicity. This research highlighted the power of such approaches in elucidating mechanisms of toxicity, including the regulation of PPARα signaling and alterations in glucose and fatty acid metabolism. However, a definitive chemical identity link between EMD 335823 and this compound could not be established from the available information. Should a connection be confirmed in the future, these findings could provide a valuable starting point for mechanistic studies.
Collaborative Research Opportunities and Funding Landscape
The nascent stage of research on this compound presents a wide-open landscape for collaborative research. Partnerships between academic institutions with expertise in medicinal chemistry, pharmacology, and systems biology, and pharmaceutical companies with drug development capabilities could be highly synergistic. Funding for such foundational research could potentially be sought from government agencies that support early-stage drug discovery and tool development, as well as from disease-focused private foundations, should initial screenings suggest a potential therapeutic application in a specific area. The lack of existing intellectual property could also be an attractive feature for commercial entities looking to invest in novel chemical entities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol, and how can reaction conditions be optimized?
- Methodological Answer :
- Nucleophilic substitution : React 3-(1H-imidazol-1-yl)phenol with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling reactions : Utilize Mitsunobu conditions (DIAD, triphenylphosphine) to link phenolic and ethanol moieties .
- Optimization :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysts : Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields .
- Temperature : 80–100°C for 12–24 hours ensures completion. Monitor via TLC or HPLC.
Q. Which analytical techniques are essential for structural characterization of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify imidazole protons (δ 7.5–8.5 ppm) and phenoxy-ethanol linkages (δ 3.7–4.3 ppm) .
- IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C–H (3050 cm⁻¹) stretches .
- Crystallography :
- Single-crystal X-ray diffraction : Resolve bond lengths/angles using SHELXL for refinement .
- ORTEP-3 : Generate thermal ellipsoid diagrams to visualize molecular packing .
Q. What stability protocols should be followed for long-term storage of this compound?
- Methodological Answer :
- Storage : Protect from light in amber glass vials at –20°C.
- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of the ethanol moiety .
- Purity checks : Reanalyze via HPLC every 6 months (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can enantiomeric resolution of chiral analogs impact antifungal activity studies?
- Methodological Answer :
- Chiral chromatography : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralpak OD) to separate enantiomers .
- Bioactivity assays : Compare MIC values of individual enantiomers against Candida spp. to identify stereospecific effects .
- Docking studies : Model enantiomer binding to fungal CYP51 using AutoDock Vina; correlate ΔG values with activity .
Q. What computational approaches are effective in predicting binding modes to fungal targets?
- Methodological Answer :
- Molecular docking : Use PDB structures of C. albicans CYP51 (4LXJ) to simulate interactions with imidazole and phenoxy groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- QSAR models : Train regression models on logP, polar surface area, and H-bond donors to predict activity .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Metabolic profiling : Incubate compounds with liver microsomes (human/rat) to identify phase I/II metabolites .
- Solubility enhancement : Formulate with cyclodextrins or PEG carriers to improve bioavailability .
- In vivo validation : Use disseminated candidiasis models in immunosuppressed mice; compare survival rates and fungal burden .
Q. What methodologies detect environmental degradation products of this compound?
- Methodological Answer :
- LC-MS/MS : Monitor hydroxylated or cleaved products (e.g., imidazole ring opening) with a Q-TOF mass spectrometer .
- Photolysis studies : Expose to UV light (254 nm) in aqueous solutions; track degradation kinetics via HPLC .
- Soil persistence : Use OECD 307 guidelines; measure half-life in loam soil under aerobic conditions .
Q. How can conflicting cytotoxicity data across cell lines be systematically resolved?
- Methodological Answer :
- Standardized assays : Use identical MTT protocols (e.g., 48-h exposure, 10% FBS) for HEK293, HepG2, and primary cells .
- Mechanistic studies : Perform ROS assays and caspase-3 activation tests to differentiate apoptosis vs. necrosis .
- Meta-analysis : Pool data from ≥3 independent studies; apply Cohen’s d to quantify effect size heterogeneity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
